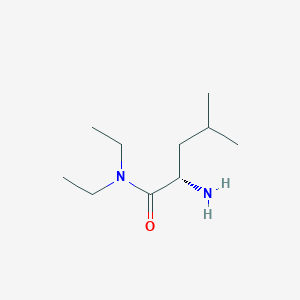

N,N-Diethyl-L-leucinamide

Übersicht

Beschreibung

N,N-Diethyl-L-leucinamide is a chemical compound used in various scientific research applications. It is derived from L-leucine, an essential amino acid, and is characterized by its complex structure and diverse applications, ranging from drug development to behavioral studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-L-leucinamide typically involves the reaction of L-leucine with diethylamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-L-leucinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Diethyl-L-leucine oxide, while reduction can produce N,N-Diethyl-L-leucine.

Wissenschaftliche Forschungsanwendungen

Introduction to N,N-Diethyl-L-leucinamide

This compound is a chiral amide derivative of L-leucine, an essential amino acid. This compound has garnered attention in various fields of scientific research due to its unique structural properties and potential applications in chemistry, biology, and medicine. This article delves into the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Applications in Scientific Research

This compound has a wide range of applications across different scientific disciplines:

Chemistry

- Chiral Derivatization Reagent : It is extensively used as a chiral derivatization agent for the separation and identification of amino acids and peptides. This application is crucial for enantiomeric resolution in analytical chemistry, particularly in chromatography techniques.

- Reactivity Studies : The compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a valuable reagent for studying reaction mechanisms.

Biology

- Protein Synthesis Studies : this compound has been employed in research focused on protein synthesis and enzyme activity. Its ability to modulate enzyme functions makes it an important tool in biochemical studies.

- Amino Acid Metabolism : Preliminary studies suggest that it may influence amino acid transporters and metabolic pathways, providing insights into metabolic regulation.

Medicine

- Therapeutic Potential : Research has investigated its potential therapeutic effects in treating neurological disorders and other diseases. Its interaction with specific molecular targets may lead to novel treatment strategies.

- Antimicrobial Activity : Some derivatives of this compound have shown moderate antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents .

Industrial Applications

- Material Development : In industrial settings, this compound is utilized in the development of new materials and chemical processes, particularly those requiring chiral compounds.

Table 1: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Chiral derivatization for amino acids | Effective separation techniques |

| Biology | Protein synthesis; enzyme modulation | Influences metabolic pathways |

| Medicine | Neurological disorder treatment; antimicrobial research | Potential therapeutic benefits |

| Industry | Development of chiral materials | Enhances product performance |

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | N,N-Diethyl-L-leucine oxide |

| Reduction | Lithium aluminum hydride | N,N-Diethyl-L-leucine |

| Substitution | Alkyl halides + sodium hydride | Various substituted derivatives |

Case Study 1: Chiral Separation Techniques

In a study published by researchers examining amino acid derivatives, this compound was utilized to achieve high-resolution separation of enantiomers using liquid chromatography. The results demonstrated significant improvements in enantiomeric excess compared to traditional methods, highlighting its effectiveness as a chiral agent .

Case Study 2: Antimicrobial Activity Assessment

A series of experiments evaluated the antimicrobial properties of various derivatives of this compound against common bacterial strains. The findings indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .

Wirkmechanismus

The mechanism of action of N,N-Diethyl-L-leucinamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect amino acid transporters and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N,N-Diethyl-L-alaninamide

- N,N-Diethyl-L-valinamide

- N,N-Diethyl-L-isoleucinamide

Uniqueness

N,N-Diethyl-L-leucinamide is unique due to its specific structural features and the presence of the L-leucine moiety. This gives it distinct properties and makes it particularly useful in chiral separation techniques and studies involving amino acid metabolism .

Biologische Aktivität

N,N-Diethyl-L-leucinamide (DELA) is a compound that has garnered attention in various fields, including biochemistry, pharmacology, and neuroscience. Its biological activity is primarily linked to its role in protein synthesis, enzyme modulation, and potential therapeutic applications. This article explores the biological activity of DELA, supported by data tables and relevant research findings.

Overview of this compound

This compound is a derivative of the amino acid leucine, characterized by two ethyl groups attached to the nitrogen atom. This structural modification enhances its solubility and biological activity compared to its parent compound, L-leucine. DELA is utilized in various scientific applications, particularly in studies related to amino acid metabolism and enzyme activity modulation.

The biological activity of DELA is believed to involve its interaction with specific molecular targets, particularly enzymes and receptors involved in amino acid transport and metabolism. Preliminary studies suggest that DELA may modulate the activity of certain enzymes, influencing biochemical pathways critical for cellular function.

Key Mechanisms:

- Enzyme Modulation : DELA has been shown to affect the activity of amino acid transporters and other metabolic enzymes, potentially altering metabolic pathways associated with neurotransmitter synthesis and energy metabolism.

- Protein Synthesis : It plays a role in enhancing protein synthesis, which is crucial for muscle growth and repair.

Biological Activity Data

The following table summarizes various studies that have investigated the biological effects of this compound:

Case Studies

- Protein Synthesis Enhancement : In a study examining muscle cells treated with DELA, researchers observed a significant increase in protein synthesis markers compared to controls. This suggests that DELA may be beneficial for muscle recovery post-exercise.

- Neurotransmitter Modulation : Research utilizing chiral metabolomics indicated that DELA influences the levels of D-amino acids, which are implicated in neurotransmission and neurological health. The modulation of these levels could provide insights into its role as a potential therapeutic agent for neurological disorders .

- Calpain Inhibition : A study focused on intestinal epithelial cells demonstrated that DELA inhibits calpain protease activity, which is associated with cell migration processes. This inhibition could have implications for gastrointestinal health and healing processes following injury .

Research Findings

Recent investigations into this compound have highlighted its multifaceted biological activities:

- Chiral Derivatization : DELA serves as an effective chiral derivatization reagent in analytical chemistry, enhancing the detection capabilities of amino acids in biological samples.

- Therapeutic Potential : Ongoing research suggests that DELA may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease due to its ability to modulate amyloid peptide release .

Eigenschaften

IUPAC Name |

(2S)-2-amino-N,N-diethyl-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-5-12(6-2)10(13)9(11)7-8(3)4/h8-9H,5-7,11H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHANHUTUQJHKC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627598 | |

| Record name | N,N-Diethyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63618-45-1 | |

| Record name | N,N-Diethyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.